REACTION_CXSMILES
|
C(O)(=O)C.[CH:5](N)=[NH:6].[Cl:8][C:9]1[C:14]([NH:15][C:16](=[NH:26])[C:17]2[C:22](F)=[CH:21][C:20]([F:24])=[CH:19][C:18]=2[F:25])=[C:13]2[O:27][CH2:28][O:29][C:12]2=[CH:11][CH:10]=1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[Cl:8][C:9]1[C:14]([NH:15][C:16]2[C:17]3[C:22](=[CH:21][C:20]([F:24])=[CH:19][C:18]=3[F:25])[N:6]=[CH:5][N:26]=2)=[C:13]2[O:27][CH2:28][O:29][C:12]2=[CH:11][CH:10]=1 |f:0.1|
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Name
|
|
Quantity
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0.185 g
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Type
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reactant
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Smiles
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C(C)(=O)O.C(=N)N
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Name
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N1-(6-chloro-2,3-methylenedioxyphenyl)-2,4,6-trifluorobenzamidine
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Quantity
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0.204 g
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Type
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reactant
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Smiles
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ClC1=CC=C2C(=C1NC(C1=C(C=C(C=C1F)F)F)=N)OCO2
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Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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0.185 g
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Type
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reactant
|
Smiles
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C(C)(=O)O.C(=N)N
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Name
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|
Quantity
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0.25 mL
|
Type
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reactant
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Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture was heated
|
Type
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TEMPERATURE
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Details
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to reflux for 16 hours
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Duration
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16 h
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Type
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TEMPERATURE
|
Details
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the reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for a further 16 hours
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Duration
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16 h
|
Type
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TEMPERATURE
|
Details
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the reaction mixture was heated
|
Type
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TEMPERATURE
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Details
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to reflux for a further 3 days
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Duration
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3 d
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Type
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CUSTOM
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Details
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The resultant reaction mixture
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Type
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CUSTOM
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Details
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partitioned between methylene chloride (25 ml)
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Type
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WASH
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Details
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The organic solution was washed with 10% aqueous citric acid (25 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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CUSTOM
|
Details
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evaporated
|
Type
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CUSTOM
|
Details
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The resultant oil was purified by column chromatography on silica gel using
|
Type
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TEMPERATURE
|
Details
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increasingly polar mixtures of isohexane and ethyl acetate as eluent
|
Name
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Type
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|
Smiles
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ClC1=CC=C2C(=C1NC1=NC=NC3=CC(=CC(=C13)F)F)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |